Bis(2-ethylhexyl) azelate

Description

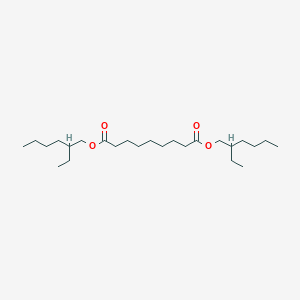

Structure

2D Structure

Properties

IUPAC Name |

bis(2-ethylhexyl) nonanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48O4/c1-5-9-16-22(7-3)20-28-24(26)18-14-12-11-13-15-19-25(27)29-21-23(8-4)17-10-6-2/h22-23H,5-21H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWGXBPVPXVXMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CCCCCCCC(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026697 | |

| Record name | Bis(2-ethylhexyl) nonanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless odorless liquid; [HSDB] Clear liquid with a mild odor; [HallStar MSDS] | |

| Record name | Nonanedioic acid, 1,9-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-2-ethylhexyl azelate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3785 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

237 °C @ 5 mm Hg | |

| Record name | DI-2-ETHYLHEXYL AZELATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insol in water; sol in ethanol, acetone, benzene | |

| Record name | DI-2-ETHYLHEXYL AZELATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.915 @ 25 °C/4 °C | |

| Record name | DI-2-ETHYLHEXYL AZELATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

103-24-2 | |

| Record name | Dioctyl azelate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-2-ethylhexyl azelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanedioic acid, 1,9-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-ethylhexyl) nonanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) azelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-ETHYLHEXYL) AZELATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D67SBH6QB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DI-2-ETHYLHEXYL AZELATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-78 °C | |

| Record name | DI-2-ETHYLHEXYL AZELATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Process Engineering for Bis 2 Ethylhexyl Azelate

Conventional Chemical Synthesis Approaches

The industrial production of bis(2-ethylhexyl) azelate predominantly relies on well-established chemical synthesis methods. These approaches are characterized by their efficiency in achieving high conversion rates and product yields. The primary method is the direct esterification of azelaic acid with 2-ethylhexanol. chemicalbook.comatamanchemicals.com

Esterification and Transesterification Reaction Mechanisms

Esterification: The most common route for synthesizing this compound is the Fischer esterification of azelaic acid with 2-ethylhexanol. atamanchemicals.comnj-chem.co.jp This reversible reaction involves the reaction of a carboxylic acid (azelaic acid) with an alcohol (2-ethylhexanol) in the presence of an acid catalyst. The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and the ester is formed. To drive the equilibrium towards the product side and achieve high yields, water is continuously removed from the reaction mixture, often through azeotropic distillation. google.com

Transesterification: An alternative, though less common, method is the transesterification of a dialkyl azelate, such as diethyl azelate or dimethyl azelate, with 2-ethylhexanol. google.comnih.gov This process involves the exchange of the alkyl group of the ester with the 2-ethylhexyl group from the alcohol. This reaction is also catalyzed by either an acid or a base. The transesterification mechanism typically involves the nucleophilic attack of the 2-ethylhexanol on the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate. The subsequent elimination of the original alcohol (e.g., ethanol (B145695) or methanol) yields the desired this compound.

Catalytic Systems and Their Mechanistic Roles in this compound Production

A variety of catalysts are employed to accelerate the rate of esterification and transesterification reactions.

Brønsted Acids: Strong acids like sulfuric acid and p-toluenesulfonic acid are frequently used as catalysts. royalsocietypublishing.org They function by protonating the carbonyl oxygen of the azelaic acid, thereby activating it for nucleophilic attack by the 2-ethylhexanol. While effective, these homogeneous catalysts can lead to corrosion issues and require a neutralization step during product purification, which can be costly and generate waste. royalsocietypublishing.org

Lewis Acids: Lewis acid catalysts, such as titanium alkoxides (e.g., titanium tetrabutoxide or tetraisopropyl titanate), are also utilized. acs.orggoogle.com These catalysts work by coordinating to the carbonyl oxygen of the carboxylic acid, which increases the positive charge on the carbonyl carbon and makes it more susceptible to nucleophilic attack. Lewis acid catalysts are often preferred as they can be less corrosive than strong Brønsted acids.

Solid Acid Catalysts: To overcome the challenges associated with homogeneous catalysts, research has explored the use of solid acid catalysts. These materials, such as ion-exchange resins, offer the advantage of easy separation from the reaction mixture, enabling catalyst recycling and simplifying the purification process.

The reaction is typically carried out in a closed, batch system at elevated temperatures, for instance between 220-225°C, often under a nitrogen atmosphere to prevent oxidation. google.com A vacuum may be applied in the final stages to remove the last traces of water and any excess 2-ethylhexanol. google.com

Impurity Profiles and Separation Challenges in Chemical Synthesis

The chemical synthesis of this compound can result in a product mixture containing various impurities that necessitate purification steps.

A typical commercial product of this compound may contain isomers with similar boiling points, making them difficult to separate through distillation. greenchemistryandcommerce.org One common impurity is bis(2-ethylhexyl) adipate (B1204190). greenchemistryandcommerce.org Other potential impurities include unreacted starting materials (azelaic acid and 2-ethylhexanol), monoesters of azelaic acid, and byproducts from side reactions, such as the formation of bis(2-ethylhexyl) ether. google.com

The primary method for purifying this compound is distillation under reduced pressure. atamanchemicals.comgreenchemistryandcommerce.org However, the high boiling point of the compound and the presence of close-boiling impurities can make this separation challenging and energy-intensive. The final product is typically a colorless to light yellow, high-boiling point liquid that is insoluble in water but soluble in organic solvents like alcohol, acetone, and benzene. chemicalbook.com

Enzymatic Synthesis of this compound

In recent years, enzymatic synthesis has emerged as a more sustainable and selective alternative to conventional chemical methods for producing esters like this compound. This approach utilizes enzymes, most notably lipases, as biocatalysts.

Biocatalyst Selection and Immobilization Strategies (e.g., Lipase (B570770) from Candida antarctica, Novozym® 435)

The selection of an appropriate biocatalyst is critical for the efficiency of the enzymatic synthesis. Lipases are the most commonly used enzymes for esterification and transesterification reactions due to their stability in organic solvents and broad substrate specificity.

Lipase from Candida antarctica (CALB): Lipase B from Candida antarctica is a highly effective and widely studied biocatalyst for the synthesis of this compound. nih.govresearchgate.net It exhibits excellent catalytic activity and stability under the reaction conditions required for ester synthesis.

Novozym® 435: A commercially available immobilized form of CALB, Novozym® 435, is frequently employed in the enzymatic synthesis of esters. researchgate.netunits.itmdpi.com The lipase is immobilized on a macroporous acrylic resin, which enhances its stability, allows for easy separation from the reaction mixture, and enables its reuse over multiple reaction cycles. This immobilization strategy is crucial for the economic viability of the enzymatic process. The use of an immobilized enzyme in a solvent-free system under vacuum can lead to a conversion to the desired product of up to 100 mol%. plasticisers.org

Other lipases, such as that from Rhizopus arrhizus, have also been investigated for similar esterification reactions. researchgate.net

Enzyme Kinetics and Mechanistic Elucidation of Biocatalyzed Pathways

The enzymatic synthesis of this compound from diethyl azelate and 2-ethylhexanol, catalyzed by CALB, follows a Ping-Pong Bi-Bi mechanism. researchgate.netum.es This two-step reaction proceeds through the formation of an intermediate, ethyl 2-ethylhexyl azelate.

In the first step, the enzyme (lipase) reacts with the first substrate (diethyl azelate) to form an acyl-enzyme complex, releasing the first product (ethanol). In the second step, the acyl-enzyme complex reacts with the second substrate (2-ethylhexanol) to form the second product (ethyl 2-ethylhexyl azelate) and regenerate the free enzyme. This process is then repeated with the intermediate ester to produce the final product, this compound.

Kinetic studies have shown that for the CALB-catalyzed transesterification of diethyl azelate with 2-ethylhexanol, the enzyme shows a preference for the transesterification of diethyl azelate over the intermediate ethyl 2-ethylhexyl azelate. researchgate.net The reaction is often carried out in a solvent-free system to increase substrate concentration and reduce downstream processing costs. researchgate.netmdpi.com The removal of the alcohol byproduct (e.g., ethanol) by evaporation helps to drive the reaction towards completion. um.es

| Reaction Parameter | Conventional Chemical Synthesis | Enzymatic Synthesis |

| Catalyst | Strong acids (e.g., H₂SO₄, p-TSA), Lewis acids (e.g., titanium alkoxides) | Lipases (e.g., Candida antarctica lipase B, Novozym® 435) |

| Reaction Temperature | High (e.g., 220-225°C) | Mild (e.g., 70°C) |

| Byproducts | Water, ether byproducts | Alcohol (from transesterification) |

| Purification | Distillation, neutralization | Simplified due to catalyst reusability |

| Selectivity | Lower, potential for side reactions | High |

| Sustainability | Higher energy consumption, potential for corrosive catalysts | Lower energy consumption, biodegradable catalyst |

Development and Validation of Kinetic Models (e.g., Ping-Pong Bi-Bi Model)

To understand and optimize the enzymatic synthesis of this compound, researchers have developed and validated kinetic models. One such model is the Ping-Pong Bi-Bi mechanism, which describes a two-substrate reaction where one product is released before the second substrate binds to the enzyme. researchgate.netum.es

In the context of this compound synthesis from diethyl azelate and 2-ethylhexanol, the process involves two consecutive Ping-Pong Bi-Bi reactions. um.es The first reaction involves the formation of an intermediate semi-ester, which then acts as a substrate in the second reaction to yield the final diester product. um.es A key aspect of this modeling is the application of the stationary-state approximation and the consideration of all intermediate enzyme complexes present in the reaction medium. researchgate.netum.es The validation of these kinetic models is achieved by fitting experimental data to the model equations, often with a high coefficient of determination, confirming the model's accuracy in predicting the reaction behavior. researchgate.netum.es

Influence of Reaction Parameters on Enzymatic Activity and Yield

Several reaction parameters significantly influence the enzymatic synthesis of this compound, affecting both the enzyme's activity and the final product yield.

Substrate Molar Ratios: The molar ratio of the alcohol (2-ethylhexanol) to the azelate substrate is a critical factor. An excess of the alcohol can be used to drive the reaction towards higher conversions, compensating for potential loss due to evaporation at higher temperatures. researchgate.net For instance, in the synthesis of a similar ester, an excess of alcohol was found to be beneficial. researchgate.net

Temperature: Temperature plays a dual role in enzymatic reactions. Increasing the temperature generally increases the reaction rate up to an optimal point, beyond which the enzyme may begin to denature and lose activity. scielo.br For the synthesis of this compound, a temperature of 70°C has been used, which also facilitates the removal of the ethanol byproduct, driving the reaction forward. um.es

Vacuum: The application of a vacuum can be beneficial in removing volatile byproducts, such as ethanol in the transesterification reaction. This removal shifts the reaction equilibrium towards the product side, thereby increasing the yield. In the synthesis of a related diester, a vacuum of 6.7 kPa was found to be optimal. researchgate.net

Optimization of Enzymatic Reaction Conditions for Enhanced Conversion and Selectivity

The optimization of reaction conditions is crucial for maximizing the conversion of reactants and the selectivity towards the desired product, this compound. This is often achieved through methodologies like Response Surface Methodology (RSM). dntb.gov.ua

| Parameter | Optimal Condition | Reference |

| Reaction Time | 360 min | dntb.gov.ua |

| Enzyme Amount | 0.14 g | dntb.gov.ua |

| Reaction Temperature | 46 °C | dntb.gov.ua |

| Substrate Molar Ratio | 1:4.1 (Acid:Alcohol) | dntb.gov.ua |

This table presents optimized conditions for a similar enzymatic esterification process, providing a reference for the synthesis of this compound.

By systematically varying parameters such as reaction time, enzyme concentration, temperature, and substrate molar ratios, a set of optimal conditions can be determined to achieve high conversion rates. dntb.gov.ua For example, in a related study, optimal conditions were predicted to be a reaction time of 360 minutes, an enzyme amount of 0.14 g, a temperature of 46°C, and a substrate molar ratio of 1:4.1, leading to high acid conversion. dntb.gov.ua

Implementation of Solvent-Free Systems for Green Synthesis Principles

A significant advancement in the synthesis of this compound is the implementation of solvent-free reaction systems. researchgate.netum.es This approach aligns with the principles of green chemistry by eliminating the need for organic solvents, which are often hazardous and contribute to environmental pollution.

The reaction is carried out using the reactants themselves as the reaction medium. researchgate.netum.es This not only simplifies the process and reduces waste but can also lead to higher volumetric productivity. The use of an immobilized enzyme, such as Novozym® 435, is particularly well-suited for these systems, as it can be easily recovered and reused, further enhancing the sustainability of the process. researchgate.net

Sustainable Bio-Based Precursor Production for this compound

The sustainability of this compound production can be further enhanced by utilizing bio-based precursors. A key component, azelaic acid, can be produced from renewable feedstocks.

Azelaic Acid Bioproduction from Renewable Feedstocks (e.g., Oleic Acid)

Azelaic acid is a nine-carbon dicarboxylic acid that can be industrially produced from the ozonolysis of oleic acid, a fatty acid found in various vegetable and animal fats. mdpi.comacs.orgresearchgate.net However, research is actively exploring more sustainable biological and chemo-enzymatic routes for its production.

One promising chemo-enzymatic approach involves a three-step process starting from oleic acid. researchgate.netnih.gov This method includes the lipase-mediated formation of peroleic acid, followed by the opening of the resulting oxirane to form a diol, and finally, the oxidation of the diol to yield azelaic acid. researchgate.netnih.gov This route avoids the use of ozone and can achieve high purity of the final product. researchgate.netnih.gov

| Production Method | Feedstock | Key Biocatalyst/Reagent | Reported Yield | Reference |

| Chemo-enzymatic | Oleic Acid | Novozyme 435, H₂O₂, Fe(NO₃)₃·9H₂O/TEMPO/NaCl | 44% (isolated) | researchgate.netnih.gov |

| Fermentative Oxidation | Oleic Acid/Triglycerides | Candida tropicalis | 67% | mdpi.com |

| Ozonolysis with Performic Acid | Oleic Acid | H₂O₂, HCOOH | up to 95% | mdpi.com |

| Whole-cell Biotransformation | Nonanoic Acid | Candida tropicalis | 90% (molar) | acs.org |

| Recombinant Biocatalysis | 9-hydroxynonanoic acid (from oleic acid) | Recombinant C. glutamicum | 90% (conversion) | mdpi.com |

Integration of Bio-based Starting Materials into this compound Synthesis Pathways

The synthesis of this compound can proceed via the direct esterification of bio-based azelaic acid with 2-ethylhexanol or through the transesterification of a dialkyl azelate (produced from bio-based azelaic acid) with 2-ethylhexanol. The enzymatic and solvent-free methodologies discussed previously are fully compatible with the use of bio-based azelaic acid, creating a synergistic approach to sustainable chemical manufacturing. This integration not only aligns with the growing demand for renewable products but also opens up new possibilities for the development of "green" plasticizers and lubricants.

Environmental Fate and Transport Dynamics of Bis 2 Ethylhexyl Azelate

Atmospheric Dynamics and Degradation Pathways

Once released into the atmosphere, Bis(2-ethylhexyl) azelate is subject to several transport and degradation processes that determine its atmospheric residence time and potential for long-range transport.

In the atmosphere, the primary degradation pathway for vapor-phase this compound is through indirect photolysis, specifically its reaction with photochemically generated hydroxyl (•OH) radicals. nih.gov This reaction is a significant determinant of the compound's atmospheric lifetime. The rate constant for this gas-phase reaction has been estimated using structure-activity relationship (SAR) models.

Based on these estimations, the reaction rate constant is approximately 3.0 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This kinetic parameter allows for the calculation of the atmospheric half-life, which is the time required for half of the initial concentration of the compound to be degraded. Assuming a typical atmospheric concentration of hydroxyl radicals (e.g., 5 x 10⁵ radicals/cm³), the atmospheric half-life of this compound is estimated to be around 13 hours. nih.gov Another estimation suggests a slightly different atmospheric half-life of approximately 0.4 days (9.6 hours) due to this indirect photodegradation process. oecd.org

| Parameter | Value | Reference |

|---|---|---|

| Reaction Rate Constant with •OH Radicals (at 25°C) | 3.0 x 10⁻¹¹ cm³/molecule-sec | nih.gov |

| Estimated Atmospheric Half-life | ~13 hours | nih.gov |

| Alternative Estimated Atmospheric Half-life | 0.4 days | oecd.org |

Due to its semi-volatile nature, this compound in the atmosphere exists in both the gas phase and adsorbed to airborne particulate matter. nih.gov The distribution between these two phases is a critical factor in its atmospheric transport and removal. Gas-particle partitioning is influenced by the compound's vapor pressure, the concentration and characteristics of atmospheric particles, and ambient temperature.

With an estimated vapor pressure of 3.8 x 10⁻⁶ mm Hg at 25°C, this compound demonstrates a tendency to partition between the gas and particulate phases. nih.gov Models of gas-particle partitioning for semi-volatile organic compounds (SVOCs) are used to predict this distribution. The particulate-bound fraction of this compound is removed from the atmosphere through wet and dry deposition, while the vapor-phase fraction is more susceptible to chemical degradation by hydroxyl radicals. nih.gov

Distribution and Partitioning in Aquatic and Terrestrial Compartments

When released into aquatic or terrestrial environments, the fate of this compound is controlled by its partitioning behavior between water, soil, and sediment, as well as its potential for volatilization.

Multimedia fugacity models, such as the Mackay Level III model, are employed to predict the environmental distribution of chemicals. oecd.org These models consider the chemical's properties and the characteristics of a standard environmental system to estimate its partitioning into various compartments like air, water, soil, and sediment.

For this compound, a Mackay Level III model simulation indicates that upon its release into the environment, it predominantly partitions into soil and sediment. oecd.org This is largely due to its low water solubility and high affinity for organic matter.

The tendency of a chemical to volatilize from water to air is described by its Henry's Law constant. For this compound, the estimated Henry's Law constant is 1.2 x 10⁻⁴ atm-m³/mol. nih.gov This value suggests that volatilization from water surfaces is an important environmental fate process.

Based on this constant, the volatilization half-life can be estimated for different aquatic environments. For a model river (1 meter deep, flowing at 1 m/sec, with a wind velocity of 3 m/sec), the estimated volatilization half-life is 22 hours. nih.gov In a model lake scenario (1 meter deep, with a current of 0.05 m/sec and a wind velocity of 0.5 m/sec), the estimated volatilization half-life is significantly longer at 17 days. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Henry's Law Constant | 1.2 x 10⁻⁴ atm-m³/mol | nih.gov |

| Estimated Volatilization Half-life (Model River) | 22 hours | nih.gov |

| Estimated Volatilization Half-life (Model Lake) | 17 days | nih.gov |

The mobility of this compound in soil and its distribution in aquatic systems are heavily influenced by its adsorption to solid matrices. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil and sediment. The estimated Koc for this compound is 300,000, which indicates that it is expected to be immobile in soil. nih.gov This strong adsorption to soil and sediment particles also means that its volatilization from moist soil surfaces is likely to be attenuated. nih.gov

In experimental studies, the high adsorptive nature of compounds like this compound necessitates careful consideration of potential losses to laboratory apparatus. Adsorption to glassware and other surfaces can lead to an underestimation of concentrations in the aqueous phase and an overestimation of degradation or partitioning into other phases. Therefore, experimental designs must account for and minimize such adsorptive losses to obtain accurate data on its environmental fate.

Biodegradation and Biotransformation Processes in Environmental Systems

The environmental persistence of this compound is largely dictated by its susceptibility to microbial degradation. As a large organic ester, its breakdown is a critical factor in determining its concentration and potential impact in various environmental compartments.

Aerobic Biodegradability in Aqueous and Soil Environments (e.g., OECD TG 301C)

This compound is considered to be readily biodegradable under aerobic conditions. oecd.orgoecd.org Standardized testing following the Organisation for Economic Co-operation and Development (OECD) Test Guideline 301C, the "Modified MITI Test (I)," has shown significant mineralization of the compound over a 28-day period. In these studies, the degradation of this compound exceeded 94% within 28 days. oecd.orgoecd.org Crucially, the test also met the "10-day window" criterion, which requires that the pass level (60% of theoretical CO2 production) is reached within 10 days of the onset of biodegradation. oecd.orgoecd.org This rapid and extensive degradation indicates that in aerobic environments such as surface waters and well-aerated soils, this compound is not expected to persist. oecd.org

Table 1: Aerobic Biodegradability of this compound

| Test Guideline | Result | Duration | Conclusion |

| OECD TG 301C | >94% degradation | 28 days | Readily Biodegradable |

The process of aerobic biodegradation typically involves the enzymatic hydrolysis of the ester bonds, followed by the subsequent breakdown of the resulting azelaic acid and 2-ethylhexanol alcohol components by microorganisms.

Persistence under Anaerobic Conditions (where data exists for related compounds)

There is a lack of specific data on the anaerobic biodegradation of this compound. However, studies on structurally similar diesters, such as bis(2-ethylhexyl) phthalate (B1215562) (DEHP), provide insights into its likely behavior in anoxic environments like buried sediments and some wastewater treatment stages.

DEHP is known to be significantly more persistent under anaerobic conditions compared to aerobic ones, with a potential half-life of a year or more in some circumstances. canada.ca One study using a methanogenic enrichment culture found that DEHP remained completely undegraded over a 330-day period. nih.gov In contrast, other research on river sediments has reported shorter, though still significant, anaerobic half-lives for DEHP, in the range of 25 to 35 days. researchgate.net This variability suggests that the rate of anaerobic degradation is highly dependent on the specific environmental conditions and the microbial consortia present. Given the structural similarities, it is plausible that this compound would also exhibit greater persistence in anaerobic environments than in aerobic ones.

Identification and Characterization of Environmental Degradation Products

The initial step in both aerobic and anaerobic degradation is the enzymatic hydrolysis of one of the two ester linkages. This process would yield mono(2-ethylhexyl) azelate and 2-ethylhexanol . canada.canih.gov

A second hydrolysis step would then cleave the remaining ester bond in the monoester, releasing azelaic acid and a second molecule of 2-ethylhexanol. canada.ca

Under aerobic conditions, these intermediates—azelaic acid and 2-ethylhexanol—are expected to be readily mineralized to carbon dioxide and water. Under anaerobic (methanogenic) conditions, the intermediates of the related compound DEHP are known to be converted to methane (B114726) and carbon dioxide. nih.gov For instance, 2-ethylhexanol is degraded via 2-ethylhexanoic acid to methane. nih.gov A similar pathway is anticipated for the degradation products of this compound.

Bioaccumulation and Biomagnification Potential

Bioaccumulation refers to the net accumulation of a chemical by an aquatic organism from all exposure routes, including water, food, and sediment. It is a key factor in assessing the potential for a substance to reach harmful concentrations in organisms and be transferred through the food web.

Bioconcentration Factor (BCF) Estimation and Empirical Data

The bioconcentration factor (BCF) is a measure of a chemical's tendency to concentrate in an organism from the surrounding water. Despite having a very high octanol-water partition coefficient (log Kow) of 11.9, which suggests a strong affinity for fatty tissues and a high potential for bioaccumulation, this compound is estimated to have a low BCF. oecd.orgoecd.org A calculated log BCF value of 0.5 has been reported, which indicates that bioaccumulation in aquatic organisms is not likely. oecd.orgoecd.org

This apparent contradiction is explained by the compound's ready biodegradability. oecd.orgoecd.org The rapid breakdown of this compound by microorganisms and metabolic processes within larger organisms likely prevents it from accumulating to significant levels, despite its high lipophilicity.

For comparison, the structurally related compound DEHP has a wide range of empirically measured BCF values in fish, from as low as 8.9 to as high as 1380, highlighting the complexity and species-specificity of bioconcentration. canada.ca

Table 2: Physicochemical Properties and Bioaccumulation Potential of this compound

| Parameter | Value | Implication |

| Log Kow (Octanol-Water Partition Coefficient) | 11.9 (experimentally obtained) oecd.org | High potential to partition into lipids |

| Log BCF (Bioconcentration Factor) | 0.5 (calculated) oecd.orgoecd.org | Low likelihood of bioconcentration |

Assessment of Trophic Transfer and Ecological Food Chain Implications

Trophic transfer and biomagnification describe the process where the concentration of a contaminant increases in organisms at successively higher levels in a food chain. Chemicals that are persistent, bioaccumulative, and lipophilic are of the greatest concern for biomagnification.

No specific studies on the trophic transfer or biomagnification of this compound were identified. However, an assessment can be made based on its properties and data from related compounds. The very high log Kow of this compound suggests a potential for biomagnification based on its physical and chemical characteristics alone. oecd.org

However, as with bioconcentration, this potential is likely mitigated by biological processes. For the related compound DEHP, it is generally considered that biomagnification through aquatic food chains is unlikely. canada.ca This is attributed to the ability of many organisms, particularly vertebrates like fish, to metabolize the compound, which prevents its accumulation and subsequent transfer to predators. canada.ca Given that this compound is readily biodegradable, it is probable that it is also susceptible to metabolism by higher organisms, which would limit its potential for trophic transfer and biomagnification in most ecological food chains. oecd.orgoecd.org

Ecotoxicological Assessment of Bis 2 Ethylhexyl Azelate

Acute Aquatic Toxicity Investigations

The acute aquatic toxicity of bis(2-ethylhexyl) azelate has been evaluated across various trophic levels, including algae, aquatic invertebrates, and fish, following standardized OECD test guidelines.

Studies on the freshwater green alga Pseudokirchneriella subcapitata (formerly known as Selenastrum capricornutum or Raphidocelis subcapitata) were conducted in accordance with the OECD Guideline 201, which assesses algal growth inhibition. In a 72-hour study, the EC50 (the concentration causing a 50% effect on growth rate and biomass) for Pseudokirchneriella subcapitata was determined to be greater than 0.08 mg/L. oecd.org This value exceeds the water solubility of the substance. oecd.org Another study reported a 72-hour EC50 of greater than 0.085 mg/L for the same algal species. chemicalbook.in These findings indicate that this compound does not cause adverse effects on algal growth at concentrations up to its limit of water solubility. oecd.orggreenchemistryandcommerce.org

Table 1: Acute Toxicity of this compound to Algae

| Species | Test Guideline | Duration | Endpoint | Result (mg/L) |

|---|---|---|---|---|

| Pseudokirchneriella subcapitata | OECD TG 201 | 72 hours | EC50 (growth rate & biomass) | > 0.08 oecd.org |

The acute toxicity to the aquatic invertebrate Daphnia magna was assessed following the OECD Guideline 202 for acute immobilization. A 48-hour study determined the LC50 (the concentration causing 50% mortality) to be greater than 0.093 mg/L. oecd.orgchemicalbook.in This concentration is also above the water solubility of this compound, suggesting a low likelihood of acute adverse effects on daphnids at saturation levels in water. oecd.orggreenchemistryandcommerce.org

Table 2: Acute Toxicity of this compound to Aquatic Invertebrates

| Species | Test Guideline | Duration | Endpoint | Result (mg/L) |

|---|

Acute toxicity testing on the fish species Oryzias latipes (Japanese medaka) was performed according to OECD Guideline 203. The 96-hour LC50 was found to be greater than 0.072 mg/L, a concentration that surpasses the water solubility of the compound. oecd.org This result indicates that acute lethal effects on this fish species are not expected at concentrations achievable in an aqueous environment. oecd.orggreenchemistryandcommerce.org Another study on Cyprinus carpio reported a 96-hour LC50 of over 10,000 mg/L, though this high value likely reflects the challenges of testing a poorly soluble substance. chemicalbook.in

Table 3: Acute Toxicity of this compound to Fish

| Species | Test Guideline | Duration | Endpoint | Result (mg/L) |

|---|---|---|---|---|

| Oryzias latipes | OECD TG 203 | 96 hours | LC50 | > 0.072 oecd.org |

The very low water solubility of this compound, reported as less than 0.0004 mg/L at 20°C, is a critical factor in its ecotoxicological assessment. oecd.org The reported acute toxicity values (L/EC50) for algae, daphnids, and fish are all significantly higher than this solubility limit. oecd.orggreenchemistryandcommerce.org This means that a saturated aqueous solution of the compound does not reach concentrations high enough to cause acute toxic effects in these organisms. greenchemistryandcommerce.org Therefore, the U.S. EPA has suggested that classifying the aquatic toxicity of such diesters should reflect that the effect level exceeds the maximum water solubility limit. greenchemistryandcommerce.org The use of dispersants or solvents to increase the concentration of poorly soluble substances in test media can lead to results that are not environmentally relevant, as it creates exposure conditions unlikely to occur in nature.

Chronic Aquatic Toxicity and Sublethal Endpoints (e.g., Daphnia magna - OECD TG 211)

Chronic toxicity studies provide insight into the potential for adverse effects from long-term exposure to a substance. A chronic toxicity test on Daphnia magna, following OECD Guideline 211, was conducted to assess the effects on reproduction over a 21-day period. oecd.org The results of this limit test showed no adverse effects up to the water solubility of this compound. oecd.org The 21-day No Observed Effect Concentration (NOEC) was determined to be greater than 0.064 mg/L, which is above the substance's water solubility. oecd.org This indicates a low potential for chronic toxicity to aquatic invertebrates at environmentally relevant concentrations. oecd.org

Table 4: Chronic Toxicity of this compound to Aquatic Invertebrates

| Species | Test Guideline | Duration | Endpoint | Result (mg/L) |

|---|

Terrestrial Ecotoxicity and Potential Impacts on Soil Organisms

Information on the terrestrial ecotoxicity of this compound is limited. However, its physicochemical properties provide some indication of its likely behavior in the soil compartment. With a high calculated log Koc (soil-adsorption coefficient) of 5.48, this compound is expected to be immobile in soil, meaning it will bind strongly to soil particles. oecd.orgechemi.com This strong adsorption would reduce its bioavailability to soil organisms and limit its potential to leach into groundwater. echemi.com While specific studies on soil organisms were not found, the substance is known to be readily biodegradable under aerobic conditions, which would further mitigate long-term accumulation and exposure in the terrestrial environment. oecd.org

Comparative Ecotoxicology with Related Chemical Classes and Surrogates

The ecotoxicological profile of this compound (DOZ) is often evaluated in the context of other plasticizers, particularly those with similar chemical structures or applications. These comparisons help in understanding its relative environmental impact. Key comparator groups include adipates, such as Bis(2-ethylhexyl) adipate (B1204190) (DEHA), and phthalates, like Di(2-ethylhexyl) phthalate (B1215562) (DEHP). DEHA is considered an appropriate surrogate for DOZ, with a 98% structural similarity noted in some assessments. greenchemistryandcommerce.org

Studies on this compound indicate it has a low order of toxicity to aquatic organisms. nih.gov Due to its very low water solubility (reported as < 0.0004 mg/L at 20°C), ecotoxicity testing often shows no adverse effects up to the limit of its solubility. oecd.org For instance, acute toxicity tests resulted in a 96-hour LC50 for the fish Oryzias latipes of >0.072 mg/L, a 48-hour EC50 for Daphnia magna of >0.093 mg/L, and a 72-hour EC50 for the alga Pseudokirchneriella subcapitata of >0.08 mg/L, with all values exceeding the water solubility. oecd.org Chronic studies reinforce this low toxicity profile, with a 21-day No Observed Effect Concentration (NOEC) for Daphnia magna reported as >0.064 mg/L. oecd.org The substance is also readily biodegradable, which suggests its persistence in the environment is low. oecd.org

Bis(2-ethylhexyl) adipate (DEHA), a common surrogate, also exhibits low acute toxicity to aquatic organisms and is readily biodegradable. oecd.org However, some studies indicate that adipates like DEHA have the potential to cause toxicity in aquatic species. nih.govrsc.orgresearchgate.net For DEHA, an acceptable toxic concentration of 0.035 mg/L was derived from the geometric mean of the NOEC (0.024 mg/L) and the Lowest Observed Effect Concentration (LOEC) (0.052 mg/L) in daphnids. oecd.org Terrestrial toxicity tests on earthworms reported a 14-day LC50 of 865 mg/kg. oecd.org

In contrast, phthalate plasticizers, particularly low molecular weight phthalates like DEHP, have been a focus of concern due to their reproductive and endocrine-disrupting effects. mst.dk The environmental risk assessment for DEHP has concluded that there is a concern for aquatic and terrestrial ecosystems. europa.eu While DEHP also has low water solubility, its widespread use and different toxicological profile lead to a higher risk characterization compared to DOZ or DEHA. europa.euwa.gov

The following table provides a comparative summary of ecotoxicological data for these compounds.

| Chemical Compound | Organism | Test Duration | Endpoint | Value (mg/L or mg/kg) | Reference |

|---|---|---|---|---|---|

| This compound (DOZ) | Oryzias latipes (Fish) | 96 hours | LC50 | > 0.072 mg/L | oecd.org |

| This compound (DOZ) | Daphnia magna (Invertebrate) | 48 hours | EC50 | > 0.093 mg/L | oecd.org |

| This compound (DOZ) | Daphnia magna (Invertebrate) | 21 days | NOEC | > 0.064 mg/L | oecd.org |

| This compound (DOZ) | Pseudokirchneriella subcapitata (Alga) | 72 hours | EC50 | > 0.08 mg/L | oecd.org |

| Bis(2-ethylhexyl) adipate (DEHA) | Daphnid | Chronic | NOEC | 0.024 mg/L | oecd.org |

| Bis(2-ethylhexyl) adipate (DEHA) | Daphnid | Chronic | LOEC | 0.052 mg/L | oecd.org |

| Bis(2-ethylhexyl) adipate (DEHA) | Earthworm | 14 days | LC50 | 865 mg/kg | oecd.org |

Application of Ecotoxicological Data in Environmental Risk Assessment Frameworks

Ecotoxicological data are fundamental to Environmental Risk Assessment (ERA), providing the scientific basis for evaluating the potential risks of chemicals to ecosystems. numberanalytics.com The process involves using laboratory-derived toxicity endpoints to predict concentrations below which unacceptable effects on the environment are unlikely to occur. europa.eu These frameworks, such as the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation and the United States Environmental Protection Agency's (USEPA) guidelines, provide a structured approach for assessing and managing environmental risks. numberanalytics.comepa.gov

The ERA process for a substance like this compound typically follows a tiered approach. It begins with an exposure assessment to estimate the Predicted Environmental Concentration (PEC), which is the concentration of the substance expected in various environmental compartments (water, soil, sediment). oecd.orgeuropa.eu This is followed by an effects assessment, where data from ecotoxicity studies (e.g., LC50, EC50, NOEC) are used to determine the Predicted No-Effect Concentration (PNEC). europa.eu The PNEC is calculated by dividing the lowest relevant toxicity endpoint (often a chronic NOEC) by an assessment factor (AF). The AF accounts for uncertainties, such as extrapolating from laboratory data on a few species to a complex ecosystem, and from short-term to long-term effects. oecd.org

For this compound, the available data show no adverse effects up to its water solubility limit in fish, daphnids, and algae. oecd.org In such cases, the PNEC derivation might be based on the highest concentration tested without effects, which is the water solubility limit. For its surrogate, DEHA, a chronic NOEC for daphnids of 0.024 mg/L is available. oecd.org Using this value and a standard assessment factor (e.g., 10 for chronic data on three trophic levels, though more data would be needed for a full assessment), a PNEC for the aquatic environment can be derived. For DEHA, a PNEC of 0.0035 mg/L was established by dividing an acceptable toxic concentration of 0.035 mg/L by an assessment factor of 10. oecd.org

The final step in the risk characterization is to compare the PEC with the PNEC. europa.eu The PEC/PNEC ratio determines the level of risk. A ratio of less than 1 indicates that the substance is unlikely to pose a significant environmental risk, while a ratio greater than or equal to 1 suggests a potential for adverse effects, which may trigger a need for more in-depth assessment or risk mitigation measures. europa.eueuropa.eu These measures can include reducing emissions, implementing remediation, or developing alternative products. numberanalytics.com This structured process ensures that ecotoxicological data are translated into actionable information for environmental protection and regulatory decision-making. nih.gov

Toxicological Investigations of Bis 2 Ethylhexyl Azelate in Biological Systems

In Vitro Cellular Toxicity and Mechanistic Responses

In vitro studies have been conducted to assess the potential for Bis(2-ethylhexyl) azelate to induce cellular toxicity. In a chromosomal aberration test using Chinese hamster lung (CHL) cells, the compound did not show genotoxic effects, meaning it was negative for causing both clastogenicity (structural chromosome damage) and polyploidy (changes in the number of chromosome sets). greenchemistryandcommerce.orgoecd.org

Investigations into the cytotoxic potential of related compounds provide additional context. For instance, a study on an azelaic acid derivative using a normal fibroblast 3T3 cell line reported a 50% inhibition of cell viability (IC50) value of more than 100 μg/mL, indicating low cytotoxicity. dntb.gov.ua Azelaic acid itself has been shown to act as a "free radical scavenger," mitigating the toxic effects of reactive oxygen species (ROS), which are known mediators of inflammatory responses. mdpi.com

Mammalian Toxicity Studies

Acute oral toxicity studies in rodent models have been performed to determine the short-term toxicity of a single high dose of this compound. In a study following the OECD Test Guideline 401, Sprague-Dawley rats were administered the substance. The results established an oral median lethal dose (LD50) of greater than 2000 mg/kg of body weight for both male and female rats. greenchemistryandcommerce.orgoecd.org Another study in Wistar rats reported an oral LD50 of 8,000 mg/kg. greenchemistryandcommerce.org These findings classify this compound as having low acute toxicity via the oral route. greenchemistryandcommerce.org

Table 1: Acute Oral Toxicity of this compound in Rodents

| Test Guideline | Species | Sex | LD50 (mg/kg bw) | Source |

| OECD TG 401 | Sprague-Dawley Rat | Male & Female | > 2000 | greenchemistryandcommerce.orgoecd.org |

| Not Specified | Wistar Rat | Not Specified | 8000 | greenchemistryandcommerce.org |

A combined repeated dose toxicity study with a reproduction/developmental toxicity screening test, following OECD Guideline 422, was conducted on Sprague-Dawley rats. greenchemistryandcommerce.orgoecd.org The study involved oral gavage administration of this compound at different dose levels. oecd.org

The repeated dose study revealed effects on the liver and kidneys at the highest dose tested (1000 mg/kg bw/day). greenchemistryandcommerce.orgoecd.org An increase in the relative weight of the liver was observed in both male and female rats. greenchemistryandcommerce.orgoecd.org Additionally, both absolute and relative kidney weights were increased in males, while only the relative kidney weight was increased in females at this dose level. greenchemistryandcommerce.orgoecd.org Histopathological examination showed a trend towards an increased incidence of hypertrophy of the centrilobular hepatocytes in males. greenchemistryandcommerce.orgoecd.org

Table 2: Organ Weight Changes in Rats from a 42-Day Repeated Dose Study (OECD TG 422)

| Organ | Sex | Effect at 1000 mg/kg bw/day | Source |

| Liver | Male & Female | Increased relative weight | greenchemistryandcommerce.orgoecd.org |

| Kidney | Male | Increased absolute and relative weight | greenchemistryandcommerce.orgoecd.org |

| Kidney | Female | Increased relative weight | greenchemistryandcommerce.orgoecd.org |

The same OECD TG 422 study identified changes in certain blood parameters at the 1000 mg/kg bw/day dose level. oecd.org In females, a decrease in the number of white blood cells and calcium levels was observed. oecd.org Both sexes exhibited an increased albumin/globulin (A/G) ratio at this high dose. oecd.org Females also showed an increased A/G ratio at 300 mg/kg bw/day, but this was not considered adverse as total protein and albumin levels were unchanged at this dose. oecd.org However, at 1000 mg/kg bw/day, females had lowered total protein. greenchemistryandcommerce.orgoecd.org Body weight gain was also suppressed in males at the highest dose. oecd.org Based on these findings, the No-Observed-Adverse-Effect-Level (NOAEL) for repeated dose toxicity was determined to be 300 mg/kg bw/day for both male and female rats. greenchemistryandcommerce.orgoecd.org

Table 3: Hematological and Serum Biochemical Changes in Rats (OECD TG 422)

| Parameter | Sex | Effect at 1000 mg/kg bw/day | Source |

| White Blood Cells | Female | Decreased | oecd.org |

| Calcium | Female | Decreased | oecd.org |

| Albumin/Globulin (A/G) Ratio | Male & Female | Increased | oecd.org |

| Total Protein | Female | Decreased | greenchemistryandcommerce.orgoecd.org |

The reproductive and developmental aspects of the combined OECD TG 422 study showed no adverse effects on reproduction or development. greenchemistryandcommerce.orgoecd.org There were no toxicological changes observed during the histopathological examination of the testes, epididymides, and ovaries. greenchemistryandcommerce.orgoecd.org Furthermore, no adverse effects were noted on key reproductive indices such as copulation index, fertility index, gestation length, and number of corpora lutea. greenchemistryandcommerce.org There were also no significant changes in the numbers of implantations, pups, and live pups. greenchemistryandcommerce.orgoecd.org

For the offspring, no treatment-related changes in body weight, external appearance, or necropsy findings were reported. greenchemistryandcommerce.orgoecd.org Consequently, the NOAEL for both reproductive and developmental toxicity was established at 1000 mg/kg bw/day. greenchemistryandcommerce.orgoecd.org

Table 4: Reproductive and Developmental Endpoints in Rats (OECD TG 422)

| Endpoint Category | Specific Parameter | Result | Source |

| Parental Reproductive Performance | Copulation Index, Fertility Index | No adverse effect | greenchemistryandcommerce.org |

| Gestation Length, Gestation Index | No adverse effect | greenchemistryandcommerce.org | |

| Number of Corpora Lutea | No adverse effect | greenchemistryandcommerce.org | |

| Implantation, Delivery, Birth, Live Birth Indexes | No significant changes | greenchemistryandcommerce.orgoecd.org | |

| Parental Organ Histopathology | Testes, Epididymides, Ovaries | No toxicological changes | greenchemistryandcommerce.orgoecd.org |

| Offspring Development | Body Weight | No treatment-related changes | greenchemistryandcommerce.orgoecd.org |

| External Appearance | No treatment-related changes | greenchemistryandcommerce.orgoecd.org | |

| Necropsy Findings | No treatment-related changes | greenchemistryandcommerce.orgoecd.org | |

| Toxicity Level | NOAEL (Reproductive & Developmental) | 1000 mg/kg bw/day | greenchemistryandcommerce.orgoecd.org |

Dermal and Ocular Irritation/Corrosivity Potential, Including Surrogate Data Analysis

Studies indicate that this compound has a low potential for skin and eye irritation. oecd.org In a study on rabbits, the compound was classified as slightly irritating to irritating, with a primary irritation index of 0.83. greenchemistryandcommerce.org Another source suggests no adverse effects are expected from skin contact. chemservice.com

For ocular irritation, this compound was found to be non-irritating to the eyes of rabbits. greenchemistryandcommerce.org Further assessment, incorporating data from the surrogate compound Bis(2-ethylhexyl) adipate (B1204190) (DEHA), also supports a low potential for eye irritation. greenchemistryandcommerce.org An instillation of 0.1 mL of DEHA into rabbit eyes produced no ocular irritation over a 72-hour observation period. greenchemistryandcommerce.org

Data from a surrogate, DEHA, applied to the abraded and intact skin of albino rabbits for 24 hours showed only slight erythema upon patch removal, which diminished by 72 hours. greenchemistryandcommerce.org There was no significant difference between the reactions on abraded and intact skin. greenchemistryandcommerce.org

Table 3: Dermal and Ocular Irritation Data for this compound and Surrogate

| Test | Compound | Species | Results | Classification | Source |

|---|---|---|---|---|---|

| Dermal Irritation | This compound | Rabbit | Primary Irritation Index: 0.83 | Slightly irritating | greenchemistryandcommerce.org |

| Dermal Irritation | Bis(2-ethylhexyl) adipate (Surrogate) | Rabbit | Slight erythema observed, which decreased by 72 hours. | Slightly irritating | greenchemistryandcommerce.org |

| Ocular Irritation | This compound | Rabbit | Not irritating. | Non-irritant | greenchemistryandcommerce.org |

| Ocular Irritation | Bis(2-ethylhexyl) adipate (Surrogate) | Rabbit | No ocular irritation observed. | Non-irritant | greenchemistryandcommerce.org |

Skin Sensitization Potential

The skin sensitization potential of this compound has been evaluated using surrogate data from Bis(2-ethylhexyl) adipate (DEHA). greenchemistryandcommerce.org In one study, DEHA was found to be not sensitizing in guinea pigs when tested via injection. greenchemistryandcommerce.org Another study using a repeated patch test in rabbits also yielded negative results for sensitization. greenchemistryandcommerce.org A Local Lymph Node Assay (LLNA) in mice, conducted in accordance with OECD Guideline 429, also investigated the skin sensitizing potential of this compound. europa.eu

Table 4: Skin Sensitization Studies of Bis(2-ethylhexyl) Adipate (Surrogate)

| Test Method | Species | Compound | Result | Source |

|---|---|---|---|---|

| Injection Method | Guinea Pig | Bis(2-ethylhexyl) adipate | Not sensitizing | greenchemistryandcommerce.org |

| Repeated Patch Test | Rabbit | Bis(2-ethylhexyl) adipate | Not sensitizing | greenchemistryandcommerce.org |

| Local Lymph Node Assay (LLNA) | Mouse | This compound | Data available | europa.eu |

Genotoxicity and Mutagenicity Evaluations

Bacterial Reverse Mutation Assays (Ames Test)

This compound has been evaluated for its mutagenic potential in bacterial reverse mutation assays, commonly known as the Ames test. greenchemistryandcommerce.org A GLP-compliant study following OECD Guideline 471 was conducted using Salmonella typhimurium tester strains TA98, TA100, TA1535, and TA1537, as well as E. coli strain WP2 uvrA. greenchemistryandcommerce.orgnihs.go.jp The assay was performed with and without the presence of a metabolic activation system (S9-mix). greenchemistryandcommerce.org Under the conditions of the test, this compound was found to be negative for mutagenicity. greenchemistryandcommerce.org Another report confirms that the compound was not genotoxic in a bacterial test. oecd.org

Table 5: Ames Test for this compound

| Test System | Guideline | Metabolic Activation | Result | Source |

|---|---|---|---|---|

| S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA) | OECD 471 | With and without S9-mix | Negative | greenchemistryandcommerce.orgnihs.go.jp |

In Vitro Chromosomal Aberration Tests

The potential of this compound to induce chromosomal aberrations was assessed in an in vitro study using Chinese hamster lung (CHL/IU) cells, following OECD Guideline 473. greenchemistryandcommerce.orgnihs.go.jp This GLP-compliant assay was conducted both with and without metabolic activation (S9-mix). greenchemistryandcommerce.org The results indicated that this compound did not induce clastogenicity or polyploidy under the tested conditions. greenchemistryandcommerce.org This finding is supported by another source which also states the chemical was not genotoxic in a chromosomal aberration test in vitro. oecd.org

Table 6: In Vitro Chromosomal Aberration Test for this compound

| Test System | Guideline | Metabolic Activation | Result | Source |

|---|---|---|---|---|

| Chinese Hamster Lung (CHL/IU) cells | OECD 473 | With and without S9-mix | Negative for clastogenicity and polyploidy | greenchemistryandcommerce.orgnihs.go.jp |

Endocrine System Interactions and Disrupting Potential

This compound (DOZ) is currently characterized by a significant data gap concerning its potential for endocrine disruption. greenchemistryandcommerce.org As of recent assessments, specific testing for endocrine activity has not been conducted on the compound. greenchemistryandcommerce.org Consequently, DOZ has not been officially classified as an endocrine disruptor and does not appear on prominent regulatory lists, such as the EU Priority List of Suspected Endocrine Disruptors or the OSPAR List of Chemicals of Possible Concern. greenchemistryandcommerce.org

Regulatory frameworks, such as the Commission Delegated Regulation (EU) 2017/2100 for biocidal products, establish scientific criteria for identifying endocrine-disrupting properties. ctgb.nl According to these criteria, a substance is considered an endocrine disruptor if it meets three conditions:

It demonstrates an adverse effect in an intact organism or its progeny. ctgb.nl

It possesses an endocrine mode of action, meaning it alters the function(s) of the endocrine system. ctgb.nl

The adverse effect is a direct consequence of its endocrine mode of action. ctgb.nl

To fulfill these criteria, comprehensive data from a battery of in vivo and in vitro assays are required. For DOZ, no relevant in vivo assays for endocrine activity have been identified. greenchemistryandcommerce.org While a combined repeated dose toxicity study with a reproduction/developmental toxicity screening test (OECD TG 422) was conducted, histopathological examinations of the testes, epididymides, and ovaries revealed no toxicological changes, and no adverse effects on reproductive indices were noted. oecd.org However, this study was not designed to specifically detect endocrine-mediated effects according to current regulatory standards for endocrine disruptor screening. The absence of dedicated endocrine activity data remains a critical gap in the toxicological profile of DOZ. greenchemistryandcommerce.orgtoxicfreefuture.org

Given the data gaps for this compound, a comparative analysis with structurally similar non-phthalate plasticizers is necessary to infer potential endocrine activity. The most common surrogate for DOZ in toxicological assessments is bis(2-ethylhexyl) adipate (DEHA), which shares the same functional groups and differs only in the length of its central carbon chain. greenchemistryandcommerce.org

The broader class of non-phthalate plasticizers has been introduced as alternatives to regulated phthalates like di(2-ethylhexyl) phthalate (B1215562) (DEHP), which are known for their endocrine-disrupting properties. mdpi.comnih.gov However, concerns are emerging that these alternatives may also possess endocrine-modulating capabilities. mdpi.comnih.gov For instance, computational studies suggest that several alternative plasticizers have the potential for thyroid hormone disruption. mdpi.com

A molecular docking study analyzed the interaction of several plasticizers with the thyroid receptor alpha (TRα) ligand-binding pocket. The results indicated that the non-phthalate alternatives diisononyl 1,2-cyclohexanedicarboxylic acid (DINCH) and acetyl tributyl citrate (B86180) (ATBC) exhibited higher binding energy values than the native ligand T3, suggesting a strong potential for thyroid disruption. mdpi.com The binding energy for DEHA was found to be similar to that of the regulated phthalate DEHP and the native ligand, indicating a comparable, albeit present, potential for interaction. mdpi.com

The following table provides a comparative overview of selected non-phthalate plasticizers and their reported endocrine-related findings.

| Chemical Compound | Structural Relationship to DOZ | Reported Endocrine-Related Findings |

| Bis(2-ethylhexyl) adipate (DEHA) | High similarity; used as a chemical surrogate. greenchemistryandcommerce.org | Binding energy to thyroid receptor α (TRα) is comparable to that of DEHP and the native ligand T3. mdpi.com |

| Diisononyl 1,2-cyclohexanedicarboxylic acid (DINCH) | Alternative non-phthalate plasticizer. mdpi.com | Estimated binding energy to TRα is higher than the native ligand T3, suggesting significant potential for thyroid disruption. mdpi.com |

| Acetyl tributyl citrate (ATBC) | Alternative non-phthalate plasticizer. mdpi.com | Estimated binding energy to TRα is higher than the native ligand T3, suggesting significant potential for thyroid disruption. mdpi.com |

| Diisobutyl adipate (DIBA) | Adipate-based plasticizer. nih.gov | Found to be embryotoxic and to disrupt thyroid hormone activity in fish. nih.gov |

Toxicokinetic, Metabolism, and Distribution Studies (Noting Current Data Gaps)

A significant data gap exists regarding the toxicokinetics, metabolism, and distribution of this compound in biological systems. oecd.org Information on its absorption, distribution, metabolism, and excretion (ADME) is not available in published literature. oecd.org

General physicochemical properties suggest that DOZ is a high-boiling point liquid with very low water solubility and a high octanol-water partition coefficient (log Kow of 11.9), indicating it is not likely to target water as a primary environmental compartment. oecd.org A calculated log bioconcentration factor (BCF) value of 0.5 suggests that bioaccumulation in aquatic organisms is unlikely. oecd.org In the atmosphere, it is expected to be photodegraded with a half-life of approximately 0.4 days. oecd.org

While no direct data for DOZ exists, studies on other plasticizers can provide context. For the phthalate plasticizer DEHP, no evidence of accumulation of the chemical or its metabolites in animal tissues was reported in one assessment. industrialchemicals.gov.au For the structurally dissimilar compound bis(2-ethylhexyl)-tetrabromophthalate (TBPH), toxicokinetic studies in zebrafish showed it was prone to accumulate in the liver more than in other tissues like the brain or muscle. nih.gov However, it is crucial to note that these findings on other compounds cannot be directly extrapolated to DOZ without specific studies. The potential for deuteration to affect the pharmacokinetic and metabolic profiles of chemicals is a recognized principle in toxicology. atamanchemicals.com Without dedicated research, the metabolic fate and potential for tissue accumulation of DOZ remain unknown.

Carcinogenicity Studies and Long-Term Health Effects (Noting Current Data Gaps)

There is a notable data gap in the scientific literature regarding the carcinogenicity and long-term health effects of this compound. greenchemistryandcommerce.orgoecd.org No specific long-term carcinogenicity bioassays have been performed on DOZ itself. greenchemistryandcommerce.org As a result, it is not listed as a known carcinogen by major regulatory and scientific bodies such as the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the U.S. Environmental Protection Agency (EPA). greenchemistryandcommerce.org

To address this data gap, toxicological assessments have relied on data from the surrogate chemical, bis(2-ethylhexyl) adipate (DEHA). greenchemistryandcommerce.org Studies on DEHA have shown limited evidence of carcinogenicity in animals. nj.gov Specifically, administration of DEHA in the diet to mice resulted in an increased incidence of hepatocellular carcinomas and adenomas. greenchemistryandcommerce.org However, these liver tumors were determined to be a consequence of peroxisome proliferation, a mechanism that is not considered relevant to human carcinogenicity by agencies like the U.S. EPA and IARC. greenchemistryandcommerce.org In rats, DEHA did not cause an increase in hepatocellular tumors. greenchemistryandcommerce.org Based on these findings, IARC has classified DEHA as a Group 3 substance, meaning it is "not classifiable as to its carcinogenicity to humans". greenchemistryandcommerce.org

The table below summarizes the available carcinogenicity data and the current classification for DOZ and its primary surrogate, DEHA.

| Compound | Carcinogenicity Data Status | Findings and Classification |

| This compound (DOZ) | Data Gap greenchemistryandcommerce.orgoecd.org | No carcinogenicity testing has been performed. greenchemistryandcommerce.org Not listed as a carcinogen by IARC, NTP, or U.S. EPA. greenchemistryandcommerce.org |

| Bis(2-ethylhexyl) adipate (DEHA) | Limited animal data greenchemistryandcommerce.orgnj.gov | Increased hepatocellular tumors in mice via a peroxisome proliferation mechanism, considered not relevant to humans. greenchemistryandcommerce.org No increase in liver tumors in rats. greenchemistryandcommerce.org Classified by IARC as Group 3 ("Not classifiable as to its carcinogenicity to humans"). greenchemistryandcommerce.org |

Advanced Analytical and Computational Methodologies in Bis 2 Ethylhexyl Azelate Research

Chromatographic and Spectroscopic Techniques for Characterization and Trace Analysis

Modern analytical chemistry provides a suite of powerful techniques for the detailed investigation of Bis(2-ethylhexyl) azelate. These methods are crucial for ensuring product quality, monitoring its environmental distribution, and confirming its molecular identity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile organic compounds like this compound. Its high sensitivity and specificity make it ideal for detecting trace amounts in complex environmental matrices and for assessing the purity of the commercial product.

In environmental monitoring, GC-MS is employed to identify and quantify the presence of plasticizers that may have leached from consumer products or industrial applications into water, soil, or food. researchgate.netscispace.com The process typically involves an extraction step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the compound from the sample matrix. researchgate.net The extract is then injected into the gas chromatograph, where the compound is vaporized and separated from other components on a capillary column. The separated compound then enters the mass spectrometer, which provides a unique fragmentation pattern, or "mass spectrum," that serves as a molecular fingerprint for definitive identification. nih.govnist.gov This technique is so sensitive that it can be used to detect plasticizers at concentrations in the micrograms per liter (µg/L) range. scispace.com

For purity assessment, GC is used to separate this compound from any residual reactants, byproducts, or other impurities. The relative peak area in the resulting chromatogram allows for the precise quantification of the compound's purity, which is often required to be above 98% for commercial grades.

Table 1: Illustrative GC-MS Parameters for Plasticizer Analysis The following table outlines typical instrumental settings for the analysis of plasticizers, adaptable for this compound.

| Parameter | Setting | Purpose |

| GC Column | HP-5MS (or equivalent 5% Phenyl-methylpolysiloxane) | Provides separation of semi-volatile compounds based on boiling point and polarity. scispace.comnih.gov |

| Injector Temperature | 280-300 °C | Ensures complete and rapid vaporization of the analyte upon injection. scispace.comnih.gov |

| Carrier Gas | Helium | An inert gas that carries the analyte through the column without reacting. scispace.comnih.gov |

| Oven Program | Temperature gradient (e.g., initial 160°C, ramp to 270°C) | Optimizes the separation of compounds with different volatilities. scispace.com |

| MS Interface Temp. | 280-300 °C | Prevents condensation of the analyte as it transfers from the GC to the MS. nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the analyte molecules in a reproducible way to generate a characteristic mass spectrum. nih.gov |

| Acquisition Mode | Full Scan / Selected Ion Monitoring (SIM) | Full scan is used for identification of unknown compounds, while SIM provides higher sensitivity for quantifying known analytes. thermofisher.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of the molecular structure of this compound. researchgate.net Unlike methods that break the molecule apart, NMR analyzes the intact structure in solution, providing detailed information about the chemical environment of each atom.

¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) are the most common experiments performed.

¹H NMR identifies the different types of hydrogen atoms (protons) in the molecule. For this compound, it would show distinct signals for the protons in the ethyl and butyl groups of the side chains, as well as those on the nine-carbon backbone of the azelate moiety.

¹³C NMR provides information on the carbon skeleton of the molecule. nih.gov It can distinguish between the carbonyl carbons of the ester groups, the various methylene (B1212753) (-CH₂-) carbons in the chains, the methine (-CH-) carbons at the branch points, and the terminal methyl (-CH₃) carbons. researchgate.net

Together, these techniques confirm the connectivity of atoms, verifying that the 2-ethylhexyl alcohol has correctly esterified with the azelaic acid to form the desired product. nih.gov Advanced 2D-NMR experiments can further establish correlations between specific protons and carbons, leaving no doubt as to the compound's identity. researchgate.net

In both industrial quality control and academic research, a combination of these analytical techniques is essential to guarantee the quality of this compound.

Purity: GC analysis is the primary method for determining the percentage purity of a given batch, ensuring it meets the specifications for its intended application, such as a plasticizer in PVC or a base for synthetic lubricants. nih.gov

Identity: NMR spectroscopy serves as the definitive confirmation of the compound's structure. nih.gov This is critical for research applications where the exact molecular identity must be known and for verifying that the correct isomer has been synthesized.

By using GC-MS for purity and trace contaminant analysis alongside NMR for structural verification, manufacturers and researchers can ensure the material is both chemically correct and free from significant impurities. nih.gov

Computational Chemistry and Molecular Modeling Applications

Computational modeling provides powerful insights into the behavior of this compound, from its potential environmental impact to its performance in materials. These in silico methods can predict properties and mechanisms that are difficult or time-consuming to measure experimentally.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the environmental fate and potential toxicity of chemicals based on their molecular structure. ecetoc.org These models are built by establishing a correlation between the structural features of a group of chemicals and their measured biological or environmental properties.

For this compound, QSAR can be used to predict key environmental parameters:

Biodegradability: The long aliphatic chains and ester groups are analyzed to predict how readily the molecule will be broken down by microorganisms in the environment. This compound is considered to be readily biodegradable. oecd.org

Partitioning Behavior: Models can estimate the octanol-water partition coefficient (Kow), which indicates whether the compound is more likely to be found in water or to adsorb to soil and sediment. Its structure suggests it will distribute mainly into soil and sediment. oecd.org

Atmospheric Fate: The model can predict its reactivity with atmospheric radicals, estimating its half-life in the air. For this compound, the predicted half-life via reaction with OH radicals is approximately 0.4 days. oecd.org